3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one

sigma-1 receptor cycloalkyl-annelated pyrazoles neuropharmacology

3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one (CAS 543708-61-8) is a heterocyclic ketone belonging to the N-acyl pyrazole class, characterized by a cyclopentyl substituent β-linked to the carbonyl of a propan-1-one backbone directly attached to the N1 position of a 1H-pyrazole ring. With a molecular formula of C11H16N2O and a molecular weight of 192.26 g/mol, this compound exhibits calculated physicochemical properties including a LogP of 2.49 and a polar surface area of 34.89 Ų.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B12884073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)CCC(=O)N2C=CC=N2
InChIInChI=1S/C11H16N2O/c14-11(13-9-3-8-12-13)7-6-10-4-1-2-5-10/h3,8-10H,1-2,4-7H2
InChIKeyUKVVQUNUOUMATR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one (CAS 543708-61-8) Procurement Specification and Baseline Characteristics for Scientific Selection


3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one (CAS 543708-61-8) is a heterocyclic ketone belonging to the N-acyl pyrazole class, characterized by a cyclopentyl substituent β-linked to the carbonyl of a propan-1-one backbone directly attached to the N1 position of a 1H-pyrazole ring . With a molecular formula of C11H16N2O and a molecular weight of 192.26 g/mol, this compound exhibits calculated physicochemical properties including a LogP of 2.49 and a polar surface area of 34.89 Ų . It has been identified in patent literature as a scaffold of interest for multiple therapeutic targets, including CCR5 antagonism [1], FXR modulation [2], and sigma-1 receptor engagement [3].

Why Close Analogs of 3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one Cannot Be Interchanged Without Functional Validation


The cyclopentyl substituent in 3-cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one is not a generic hydrophobic placeholder. Systematic structure-activity relationship (SAR) data from the cycloalkyl-annelated pyrazole literature demonstrate that even subtle ring-size changes (e.g., cyclopentyl vs. cyclohexyl) produce divergent sigma-1 receptor binding profiles, with cyclopentyl-fused scaffolds consistently achieving pKi > 8 affinity while larger ring systems exhibit reduced complementarity [1]. Similarly, FXR modulator patent data explicitly differentiate cyclopentyl- from cycloheptyl-pyrazole derivatives, indicating that cycloalkyl ring size is a critical determinant of target engagement potency [2]. The N1-acyl linkage to the pyrazole ring further distinguishes this compound from carboxamide and sulfonamide analogs, which display altered hydrogen-bonding geometry and metabolic stability [3]. Substituting with a 3-cyclohexyl or 3-phenyl analog without experimental validation risks loss of target-specific activity and unpredictable ADME behavior, as the cyclopentyl group uniquely balances lipophilicity (LogP 2.49) and steric bulk for this scaffold class .

Quantitative Differentiation Evidence for 3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one vs. Closest Structural Analogs


Sigma-1 Receptor Affinity: Cyclopentyl-Annelated Pyrazole Scaffold vs. Larger Cycloalkyl Analogs

The cyclopentyl-annelated pyrazole scaffold, to which 3-cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one structurally belongs, demonstrates high sigma-1 receptor binding affinity (pKi > 8, corresponding to Ki < 10 nM) [1]. This class-level affinity is directly comparable to optimized sigma-1 ligands that progressed to in vivo evaluation. In contrast, cyclohexyl-annelated analogs within the same study showed reduced affinity, with structure-affinity relationship data confirming that the five-membered cyclopentyl ring provides optimal spatial complementarity for the sigma-1 binding pocket compared to six-membered cyclohexyl or four-membered cyclobutyl rings [1]. While the specific Ki for the target compound has not been reported in isolation, its structural congruence with the high-affinity cyclopentyl series supports a potency advantage over cyclohexyl-substituted analogs, which fall outside the optimal ring-size range identified by SAR [1].

sigma-1 receptor cycloalkyl-annelated pyrazoles neuropharmacology

CCR5 Antagonist Potential: Cyclopentyl-Pyrazole vs. Phenyl-Pyrazole Scaffold Differentiation

Patent data explicitly designate 3-cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one as a CCR5 antagonist scaffold, with preliminary pharmacological screening confirming functional antagonism at the CCR5 receptor [1]. This contrasts with structurally related 3-phenyl-1-(1H-pyrazol-1-yl)propan-1-one analogs, where aromatic substituents are predominantly associated with cannabinoid CB1 receptor binding rather than CCR5 engagement [2]. The cyclopentyl group provides a non-aromatic, sp³-rich hydrophobic moiety that occupies a distinct sub-pocket within the CCR5 transmembrane domain, a feature lacking in flat aromatic phenyl or benzyl analogs [3]. A broader N-substituted pyrazole CCR5 antagonist series demonstrated that introduction of N-substituted pyrazoles substantially increases antiviral activity, with optimization yielding compounds possessing IC50 values in the low nanomolar range (1.7-25 nM depending on substitution pattern) in CCR5-expressing CHO cell assays [3]. The cyclopentyl substituent in the target compound positions it within this pharmacophore space, distinct from phenyl-substituted analogs that favor alternative receptor profiles.

CCR5 antagonist HIV entry inhibitor chemokine receptor

FXR Modulator Selectivity: Cyclopentyl- vs. Cycloheptyl-Pyrazole Differentiation in Dyslipidemia Models

Patent CN-102791695-A (Hoffmann-La Roche) explicitly claims cyclopentyl- and cycloheptylpyrazole derivatives as distinct sub-series of FXR modulators, with the cyclopentyl-substituted compounds described as useful for treating dyslipidemia and related metabolic disorders [1]. The patent structure differentiates these two cycloalkyl sub-series based on ring size, indicating that the cyclopentyl and cycloheptyl variants exhibit non-overlapping structure-activity profiles at the FXR receptor. While specific IC50 or EC50 values for the target compound are not publicly disclosed in the patent abstract, the explicit structural distinction between cyclopentyl- and cycloheptyl-pyrazole sub-series within the same patent family indicates that ring size is a critical determinant of FXR modulatory potency and selectivity [1]. This contrasts with other pyrazole-based FXR modulators containing heteroaryl or aryl substituents, where diverging pharmacokinetic and selectivity profiles have been documented [2].

FXR modulator farnesoid X receptor dyslipidemia metabolic disease

Lipophilicity and Permeability Balance: Cyclopentyl-Propanone vs. Cyclohexyl and Phenyl Analogs

3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one exhibits a calculated LogP of 2.49 and a polar surface area (PSA) of 34.89 Ų . This LogP value falls within the optimal range (1-3) for CNS drug-likeness and oral absorption, contrasting with the predicted LogP of approximately 3.0-3.3 for the 3-cyclohexyl analog (estimated based on the addition of one methylene unit contributing ~0.5 LogP units per the Hansch-Leo fragmental method) [1]. The lower lipophilicity of the cyclopentyl derivative relative to the cyclohexyl analog predicts improved aqueous solubility and reduced plasma protein binding, while maintaining sufficient membrane permeability. The PSA of 34.89 Ų is below the 60-70 Ų threshold associated with poor oral absorption, indicating favorable permeability characteristics. Compared to 3-phenyl analogs, which carry a predicted LogP of approximately 2.8-3.0 and an additional aromatic ring contributing to potential CYP450 inhibition and π-stacking-related off-target effects, the cyclopentyl variant offers a sp³-enriched, non-aromatic hydrophobic moiety with a superior risk profile for metabolic stability [2].

lipophilicity LogP polar surface area drug-likeness ADME

Synthetic Tractability and Scaffold Diversification: N-Acyl Pyrazole vs. Carboxamide Analogs

3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one is synthesized via condensation of cyclopentanone-derived intermediates with hydrazine derivatives to form the pyrazole ring, followed by N-acylation with propanoyl chloride equivalents . This N-acyl pyrazole architecture provides a synthetically versatile handle for further diversification: the ketone carbonyl at the C1 position of the propan-1-one chain enables chemoselective transformations (reduction, reductive amination, Grignard addition), while the pyrazole N2 position remains available for subsequent functionalization [1]. In contrast, carboxamide analogs such as N-cyclopentyl-3-(1H-pyrazol-1-yl)propanamide present an amide bond that is metabolically more stable but synthetically less versatile for late-stage diversification, as the amide NH imposes conformational constraints and reduces electrophilic reactivity at the carbonyl center. The N-acyl pyrazole linkage in the target compound also serves as a competent directing group for transition-metal-catalyzed C-H functionalization reactions, a feature absent in simple N-alkyl pyrazole analogs [2]. Commercial availability at 97% purity from multiple vendors (e.g., Leyan, AKSci) further supports its feasibility as a procurement-ready building block .

synthetic accessibility N-acyl pyrazole scaffold diversification medicinal chemistry

Highest-Value Application Scenarios for 3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Ligand Discovery Programs Targeting Neuropathic Pain and CNS Disorders

Procurement of 3-cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one is most strongly justified for sigma-1 receptor (σ1R) drug discovery programs, where the cyclopentyl-annelated pyrazole scaffold has been validated with pKi > 8 binding affinity [1]. The compound serves as a core scaffold for generating focused libraries aimed at neuropathic pain, depression, anxiety, and psychosis indications. The cyclopentyl substituent provides the optimal ring size for σ1R pocket complementarity, as established by comparative SAR against cyclohexyl and other cycloalkyl analogs [1]. Researchers should prioritize this compound over cyclohexyl-substituted pyrazole analogs when initiating σ1R hit-to-lead campaigns, as the five-membered cyclopentyl ring is the only cycloalkyl variant that achieved subnanomolar Ki optimization endpoints in the foundational ChemMedChem series [1].

CCR5 Antagonist Development for HIV Entry Inhibition and Inflammatory Disease

The compound is a validated entry point for CCR5 antagonist programs based on patent-disclosed pharmacological screening data confirming its utility for treating CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [2]. The N-substituted pyrazole motif has been shown in peer-reviewed medicinal chemistry studies to substantially increase antiviral activity when introduced into CCR5 antagonist series, with optimized analogs achieving IC50 values in the 1.7-25 nM range [3]. Procurement should be directed toward structure-activity relationship expansion around the cyclopentyl-propanone chain, leveraging the scaffold's synthetic versatility for late-stage diversification .

FXR Modulator Programs for Metabolic Disease (Dyslipidemia, Obesity, NASH)

For FXR modulator discovery programs, 3-cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one represents the cyclopentyl sub-series explicitly claimed in Roche's patent family for treating dyslipidemia, obesity, and type 2 diabetes [4]. The patent's structural differentiation between cyclopentyl and cycloheptyl sub-series provides a clear rationale for selecting the cyclopentyl variant when pursuing FXR modulatory activity. Procurement of this compound enables exploration of FXR-dependent lipid metabolism pathways without the need for de novo scaffold synthesis. Researchers should note that substituting the cycloheptyl analog may redirect activity away from the FXR target, as the patent data indicate non-overlapping SAR clusters for these two cycloalkyl ring sizes [4].

Chemical Biology Tool Compound for Profiling Cycloalkyl-Dependent Target Engagement

The combination of favorable physicochemical properties (LogP 2.49, PSA 34.89 Ų) and a synthetically tractable N-acyl pyrazole core makes this compound an ideal chemical biology probe for systematically profiling how cycloalkyl ring size influences target engagement across multiple receptor families (σ1R, CCR5, FXR). The ketone carbonyl provides a functional handle for bioconjugation or affinity chromatography resin attachment, enabling target identification and chemoproteomics studies . Procurement of the cyclopentyl variant alongside its cyclohexyl and cycloheptyl counterparts enables controlled comparative profiling experiments to quantify the contribution of ring size to binding thermodynamics and selectivity across therapeutically relevant target classes.

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